Product packaging for 2-(1-Methylbutyl)phenol(Cat. No.:CAS No. 87-26-3)

2-(1-Methylbutyl)phenol

Cat. No.: B1617177
CAS No.: 87-26-3
M. Wt: 164.24 g/mol
InChI Key: ROMXEVFSCNLHAB-UHFFFAOYSA-N
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Description

Contextualization within Phenolic Compounds Research

Phenolic compounds are a significant class of chemicals that are widely utilized as precursors in the production of a vast array of materials, including polymers, dyes, pharmaceuticals, and agrochemicals. The alkylation of phenols is a fundamental chemical transformation that modifies their physical and chemical properties, leading to a broad spectrum of applications. This process involves the introduction of an alkyl group onto the aromatic ring of the phenol (B47542), which can be directed to the ortho, meta, or para positions relative to the hydroxyl group.

The synthesis of 2-(1-methylbutyl)phenol typically falls under the umbrella of Friedel-Crafts alkylation reactions. This class of reactions involves the alkylation of an aromatic ring using an alkylating agent in the presence of a catalyst. Common alkylating agents for phenol include alkenes, alcohols, and alkyl halides. The choice of catalyst and reaction conditions plays a crucial role in determining the regioselectivity of the alkylation, influencing whether the alkyl group attaches at the ortho or para position, and the extent of polyalkylation. Research in this area often focuses on developing more efficient and selective catalytic systems to control the formation of specific isomers.

Significance in Contemporary Chemical Science

The significance of this compound in contemporary chemical science is primarily understood through the broader context of ortho-alkylated phenols. These compounds are valuable intermediates in organic synthesis. The presence of a bulky alkyl group at the ortho position to the hydroxyl group can influence the reactivity of the phenol, for instance by providing steric hindrance that can direct subsequent reactions to other positions on the ring or modulate the antioxidant properties of the molecule.

While specific, large-scale industrial applications for this compound are not widely documented in publicly available literature, related alkylated phenols are of significant commercial importance. For example, various tert-alkylated phenols are used as antioxidants in plastics and rubber, as UV stabilizers, and in the production of resins and surfactants. It is plausible that this compound could find utility in similar areas, potentially offering nuanced properties due to the specific structure of its sec-amyl group.

Further academic investigation into this compound could uncover unique applications. Its specific stereochemistry and the nature of the secondary alkyl group may impart distinct biological activities or material properties that differ from more commonly studied alkylated phenols. As a result, it remains a compound of interest for researchers exploring the structure-property relationships within the diverse family of alkylated phenolic compounds. The study of its synthesis also contributes to the broader understanding and refinement of selective C-H functionalization and alkylation methodologies in organic chemistry.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC11H16O nih.gov
Molecular Weight164.24 g/mol nih.gov
CAS Number87-26-3 nih.gov
IUPAC Name2-(pentan-2-yl)phenol nih.gov
AppearanceLiquid rsc.org
Boiling Point92 °C at 4 mmHg rsc.org
Flash Point111 °C rsc.org
Specific Gravity0.98 at 20/20 °C rsc.org
Refractive Index1.52 rsc.org

Spectroscopic Data

TechniqueDataSource
Mass SpectrometryESI-QTOF, MS2, Negative ion mode, Precursor m/z: 163.1128387 [M-H]- nih.govmassbank.jp
Infrared SpectroscopyVapor Phase and Capillary Cell (Neat) spectra available. nih.gov
1H NMR SpectroscopyData available for the related compound 2-sec-butylphenol (B1202637). chemicalbook.com
13C NMR SpectroscopyData available for the related compound 2-tert-amylphenol. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O B1617177 2-(1-Methylbutyl)phenol CAS No. 87-26-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pentan-2-ylphenol
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InChI

InChI=1S/C11H16O/c1-3-6-9(2)10-7-4-5-8-11(10)12/h4-5,7-9,12H,3,6H2,1-2H3
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InChI Key

ROMXEVFSCNLHAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCC(C)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16O
Source PubChem
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DSSTOX Substance ID

DTXSID8041452
Record name 2-(1-Methylbutyl)phenol
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Molecular Weight

164.24 g/mol
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CAS No.

87-26-3, 26401-74-1
Record name 2-(1-Methylbutyl)phenol
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Record name 2-(1-Methylbutyl)phenol
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Record name Phenol, 2-sec-pentyl-
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Record name Phenol, 2-(1-methylbutyl)-
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Record name 2-(1-Methylbutyl)phenol
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Record name 2-(1-METHYLBUTYL)PHENOL
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Synthetic Methodologies for 2 1 Methylbutyl Phenol and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods involve the introduction of the 1-methylbutyl group onto the phenol (B47542) ring in a single primary step. These approaches are often favored for their atom economy and straightforward nature.

Alkylation Reactions

The primary method for direct synthesis is the alkylation of phenol. wikipedia.org This involves reacting phenol with an appropriate five-carbon alkylating agent. Commonly used agents include alkenes, such as pentenes, or alkyl halides. jk-sci.com The reaction with an alkene, for instance, follows the general equation:

C₆H₅OH + RR'C=CH₂ → RR'CH−CH₂−C₆H₄OH wikipedia.org

For the synthesis of 2-(1-Methylbutyl)phenol, 2-pentene (B8815676) would be the logical alkene choice. The reaction is typically catalyzed by a Lewis acid or a Brønsted acid. jk-sci.com The choice of catalyst is crucial as it can influence the regioselectivity of the reaction, determining the position (ortho, meta, or para) at which the alkyl group attaches to the phenol ring. jk-sci.com Industrial-scale alkylations often utilize solid acid catalysts like zeolites. wikipedia.org

A variety of catalysts can be employed for phenol alkylation, with their activity levels varying significantly.

Table 1: Classification of Lewis Acid Catalysts by Activity

Activity Level Catalysts
Very Active AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅
Moderately Active FeCl₃, InCl₃, SbCl₅, SnCl₄
Mild BCl₃, TiCl₄, TiBr₄, FeCl₂

Data sourced from J&K Scientific LLC jk-sci.com

The reaction is not without its challenges. Polyalkylation, where more than one alkyl group is added to the phenol ring, can be a significant side reaction. jk-sci.com Using an excess of the aromatic reactant can help to minimize this issue. jk-sci.com Furthermore, carbocation rearrangements can lead to a mixture of isomeric products. chemistrysteps.com

Friedel-Crafts Alkylation Mechanisms

The alkylation of phenols is a classic example of an electrophilic aromatic substitution reaction, specifically a Friedel-Crafts alkylation. cnchemshop.combyjus.com The mechanism proceeds through several key steps: byjus.comslchemtech.com

Generation of an Electrophile : The Lewis acid catalyst interacts with the alkylating agent (e.g., an alkyl halide or an alkene) to generate a carbocation or a carbocation-like complex. jk-sci.combyjus.comslchemtech.com When using an alkyl halide, the Lewis acid assists in the removal of the halide ion. byjus.com With an alkene, a protic acid or a cocatalyst is often required to protonate the double bond and form the carbocation. jk-sci.comwikipedia.org

Electrophilic Attack : The electron-rich phenol ring acts as a nucleophile, attacking the electrophilic carbocation. slchemtech.com This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized intermediate known as an arenium ion or a cyclohexadienyl cation. byjus.com The hydroxyl (-OH) group of phenol is a strong activating group, making the ring more nucleophilic than benzene (B151609) and thus more reactive in this substitution. quora.com

Deprotonation : A base, often the displaced halide ion complexed with the catalyst (e.g., AlCl₄⁻), removes a proton from the carbon atom that formed the new bond with the alkyl group. wikipedia.orgslchemtech.com This step restores the aromaticity of the ring and regenerates the catalyst. slchemtech.com

A significant challenge in the Friedel-Crafts alkylation of phenol is the potential for the Lewis acid catalyst to coordinate with the lone pair of electrons on the phenolic oxygen. This interaction can deactivate the ring towards electrophilic substitution, leading to poor yields. stackexchange.com

Indirect Synthesis Pathways

Indirect methods involve the synthesis of this compound from precursor molecules that are subsequently transformed, or through the formation and subsequent reaction of intermediate compounds.

Derivatization from Precursor Compounds

An effective indirect route to synthesize 2-alkylphenols, including this compound, is through the reduction of a corresponding 2-acylphenol. google.com This two-step approach circumvents some of the primary issues of direct Friedel-Crafts alkylation, such as carbocation rearrangements and polyalkylation. chemistrysteps.com

The process begins with a Friedel-Crafts acylation, where phenol is reacted with an acyl halide or acid anhydride (B1165640) (e.g., pentanoyl chloride) in the presence of a Lewis acid catalyst. This reaction forms a 2-acylphenol. Unlike the alkyl carbocations in alkylation, the acylium ion intermediate in acylation does not undergo rearrangement. chemistrysteps.com

The second step is the reduction of the ketone group of the 2-acylphenol to a methylene (B1212753) group. This can be achieved through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). A patented method describes the hydrogenation of 2-acylphenols to 2-alkylphenols using a non-noble metal catalyst, such as copper, at elevated temperatures (80 to 200 °C) and pressures (10 to 100 bar). google.com

Table 2: Example Conditions for Hydrogenation of 2-Acylphenol

Parameter Value
Temperature 80 to 200 °C (preferably 100 to 160 °C)
Pressure 10 to 100 bar (preferably 20 to 60 bar)
Catalyst Non-noble metal (e.g., Copper)
Solvent Inert solvent (optional)

Data sourced from Google Patents google.com

Formation via 1,3-Benzoxazine Intermediates

1,3-Benzoxazines are heterocyclic compounds synthesized from a phenol, a primary amine, and formaldehyde (B43269) through a Mannich-type condensation reaction. rsc.orgnih.gov The synthesis of these compounds involves the reaction between formaldehyde-amine derivatives and phenol as the rate-controlling step. rsc.org While benzoxazines are primarily researched for their ability to undergo ring-opening polymerization to form polybenzoxazines, their synthesis and ring-opening can be considered an indirect pathway to substituted phenols. nih.gov

The formation of the benzoxazine (B1645224) ring involves the ortho-position of the phenol. Subsequent cleavage or transformation of the oxazine (B8389632) ring could potentially yield a derivatized phenol. For example, research into the synthesis of complex oxazine-piperazine derivatives demonstrates the reaction of phenols with amines and formaldehyde to create elaborate structures that incorporate the original phenolic backbone. doi.org While not a direct route to simple alkylphenols, these synthetic strategies highlight the reactivity of the ortho-position via Mannich-type reactions, which could theoretically be adapted to introduce or modify substituents that are later converted to an alkyl group.

Stereoselective Synthesis of Chiral Phenolic Derivatives

The 1-methylbutyl group in this compound contains a chiral center. Therefore, the synthesis of enantiomerically pure or enriched forms of this compound requires stereoselective methods.

Research in this area has focused on the asymmetric transformation of ortho-alkylphenols. One notable approach involves the enantioselective oxidation of o-alkylphenols using newly developed chiral hypervalent iodine(V) compounds. nih.govnih.gov Specifically, chiral 2-(o-iodoxyphenyl)-oxazolines have been synthesized and used as oxidants. nih.gov These reagents can convert ortho-alkylphenols into ortho-quinol Diels-Alder dimers with significant levels of asymmetric induction. nih.gov While this specific reaction produces a dimer rather than the simple alkylphenol, it demonstrates a viable strategy for achieving enantioselectivity in reactions involving the phenolic core. nih.gov

Another strategy for creating chiral centers involves the stereoselective preparation and reaction of chiral secondary alkyllithium or alkylcopper reagents. researchgate.net A chiral secondary alkyl group could, in principle, be coupled with a suitable phenol derivative or a precursor to introduce the chiral (1-methylbutyl) moiety with a defined stereochemistry. For example, chiral secondary alkylcopper reagents have been shown to undergo stereoretentive cross-coupling reactions. researchgate.net This approach would represent a highly advanced and controlled method for synthesizing a specific enantiomer of this compound.

Enantioselective Approaches

Enantioselective synthesis aims to directly produce a single enantiomer of a chiral compound, offering an efficient alternative to the resolution of racemic mixtures. For this compound and its analogues, several enantioselective strategies have been investigated, primarily focusing on asymmetric alkylation and kinetic resolution.

One notable approach involves the dynamic kinetic resolution (DKR) of related ortho-substituted phenols. For instance, a study on 2-sulfonylalkyl phenols, which are structurally analogous to this compound, demonstrated a successful DKR involving ortho-quinone methide (o-QM) intermediates. In the presence of a cinchonine-derived nucleophilic catalyst, the reaction of 2-sulfonylalkyl phenols with allenic esters yielded chiral benzylic sulfones with high enantioselectivity, achieving enantiomeric excesses (ee) ranging from 85% to 95%. nih.gov This method highlights the potential for catalytically controlling the stereocenter at the benzylic position of ortho-alkylated phenols.

Another promising strategy is the use of chiral catalysts to direct the alkylation of the phenol ring. While specific data on the direct enantioselective synthesis of this compound is limited in publicly available literature, research on the kinetic resolution of more complex phenolic structures provides valuable insights. For example, the kinetic resolution of helical polycyclic phenols has been achieved with high enantioselectivity using a chiral phosphoric acid catalyst. nih.gov This demonstrates the feasibility of employing chiral Brønsted acids to differentiate between the enantiomers of phenolic compounds, a principle that could be adapted for the synthesis of chiral this compound.

The table below summarizes the enantioselectivities achieved in the synthesis of analogues of this compound using enantioselective methods.

Substrate/AnalogueMethodCatalyst/ReagentEnantiomeric Excess (ee)Reference
2-Sulfonylalkyl phenolsDynamic Kinetic ResolutionCinchonine-derived nucleophilic catalyst85-95% nih.gov
Helical polycyclic phenolsKinetic ResolutionChiral Phosphoric AcidHigh nih.gov

Chiral Induction and Resolution Techniques

In the absence of a direct enantioselective synthesis, the resolution of a racemic mixture of this compound is a common and effective strategy to obtain the individual enantiomers. The primary methods employed for this purpose are diastereomeric crystallization and chiral chromatography.

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic phenol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of this compound. The choice of resolving agent and solvent system is crucial for efficient separation.

Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are powerful tools for the analytical and preparative separation of enantiomers. For this compound, a reverse-phase HPLC method has been reported for its analysis, which provides a foundation for developing a chiral separation method. sielc.com The selection of the appropriate chiral column and mobile phase is critical to achieving baseline separation of the enantiomers. A patent for the related compound 2,6-di-sec-butylphenol (B1583072) describes the use of chiral column chromatography for the separation of its stereoisomers, indicating the applicability of this technique to sec-butyl substituted phenols.

The following table outlines the analytical conditions for racemic this compound, which can be adapted for chiral separation.

TechniqueColumnMobile PhaseDetectionReference
Reverse Phase HPLCNewcrom R1Acetonitrile (MeCN), water, and phosphoric acidNot Specified sielc.com

Chemical Reactivity and Transformation Studies of 2 1 Methylbutyl Phenol

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 2-(1-methylbutyl)phenol is "activated" towards electrophilic aromatic substitution (EAS), meaning it is more reactive than benzene itself. libretexts.org This heightened reactivity is primarily due to the powerful electron-donating effect of the hydroxyl (-OH) group. patsnap.combyjus.com

In electrophilic aromatic substitution reactions, the positions at which an incoming electrophile will attack the benzene ring are determined by the directing effects of the substituents already present. libretexts.org For this compound, both the hydroxyl group and the 1-methylbutyl group influence the orientation of substitution.

Hydroxyl (-OH) Group: The -OH group is a potent activating group and an ortho, para-director. byjus.comcognitoedu.orgsavemyexams.com It donates electron density into the aromatic π-system through resonance, increasing the electron density at the carbons ortho (C6) and para (C4) to it, making these sites more attractive to electrophiles. byjus.comcognitoedu.org

1-Methylbutyl Group: This alkyl group is a weak activating group and is also an ortho, para-director. cognitoedu.org It donates electron density primarily through an inductive effect.

The combined influence of these two groups on the aromatic ring of this compound results in strong activation towards electrophiles, with substitution being directed to the positions ortho and para to the hydroxyl group. The C4 (para) and C6 (ortho) positions are the most activated sites. However, the bulky 1-methylbutyl group at the C2 position creates significant steric hindrance around the C6 position. Consequently, electrophilic attack is most likely to occur at the less sterically hindered C4 (para) position. Substitution at the C6 position can occur, but typically to a lesser extent.

SubstituentTypeActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Electron-DonatingStrongly ActivatingOrtho, Para
-C₅H₁₁ (1-Methylbutyl)Electron-DonatingWeakly ActivatingOrtho, Para

The rate and selectivity of electrophilic aromatic substitution on this compound are highly dependent on the reaction conditions, including the nature of the electrophile, the solvent, and the temperature.

Research on the nitration of the closely related compound 2-sec-butylphenol (B1202637) demonstrates this dependence. The direct nitration of 2-sec-butylphenol with nitric acid in the presence of a lower carboxylic acid has been reported. google.com In general, nitration of phenols with dilute nitric acid at low temperatures yields a mixture of ortho and para isomers. byjus.com However, for sterically hindered phenols, reaction conditions must be carefully controlled to achieve desired selectivity and prevent side reactions like dealkylation or oxidation. google.com For instance, nitrating 2,6-di-tert-butyl phenol (B47542) with a mixture of nitric and acetic acids can lead to dealkylation, whereas using nitric acid in an inert hydrocarbon solvent can produce the 4-nitro product in high yields. google.com

A study on the chemoselective nitration of various phenols using tert-butyl nitrite (B80452) (t-BuONO) highlights the role of the solvent in reaction kinetics and selectivity. nih.gov While rates did not correlate directly with solvent polarity, the choice of solvent significantly impacted the speed of the reaction and the formation of byproducts. nih.gov For example, using tetrahydrofuran (B95107) (THF) as a solvent provided a highly selective and reasonably fast nitration process for phenolic substrates. nih.gov

Reagent/ConditionsMajor Product(s)Observations
Dilute HNO₃, 298 KMixture of 4-nitro- and 6-nitro-2-(1-methylbutyl)phenolGeneral reaction for phenols; ratio depends on steric hindrance. byjus.com
Concentrated HNO₃2,4,6-Trinitrophenol (Picric Acid)Formed from phenol, but yield can be poor due to oxidation. byjus.com
Br₂ in CS₂ or CCl₄Mixture of 4-bromo- and 6-bromo-2-(1-methylbutyl)phenolUse of non-polar solvents limits reaction to monohalogenation. mlsu.ac.in
Br₂ in H₂O4,6-Dibromo-2-(1-methylbutyl)phenolAqueous bromine leads to polysubstitution. byjus.com

Oxidation-Reduction Chemistry

The phenolic moiety of this compound is susceptible to oxidation, a process that is central to the function of many phenolic compounds, such as antioxidants.

The oxidation of phenols generally proceeds through the initial formation of a phenoxyl radical. patsnap.com This can occur via two primary mechanisms:

Hydrogen Atom Transfer (HAT): A direct homolytic cleavage of the O-H bond, where a radical species abstracts the entire hydrogen atom (proton and electron). nih.govrsc.org

Proton-Coupled Electron Transfer (PCET): A concerted process where the proton and electron are transferred simultaneously but from different orbitals to the oxidizing agent. nih.govrsc.org

The operative mechanism is influenced by the specific oxidizing agent and the structure of the phenol. nih.gov Following the formation of the initial phenoxyl radical, further reactions such as radical-radical coupling or addition to another phenol molecule can occur, leading to a variety of products. wikipedia.org

Under specific oxidative conditions, this compound can be converted into quinone derivatives. The oxidation of phenols with reagents like hypervalent iodine can lead to the formation of quinones. wikipedia.org For a 2-substituted phenol, this process would be expected to yield an ortho-quinone. wikipedia.org These o-quinones are often unstable and may undergo further reactions such as dimerization. wikipedia.org

Alternatively, oxidation of substituted phenols can lead to para-benzoquinones. researchgate.net For example, the oxidation of 2,6-di-tert-butyl-4-methylphenol can yield 2,6-di-tert-butylbenzoquinone. usgs.gov The oxidation of phenols to quinones can be achieved using various oxidants and is a recognized pathway in both synthetic chemistry and biological systems. nih.govyoutube.com The reaction often involves an initial oxidation to form a phenoxy radical, followed by further oxidation steps. patsnap.com

Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound is a key functional site, participating in reactions typical of phenols. These include deprotonation to form a highly reactive phenoxide ion, which enhances the ring's reactivity toward even weak electrophiles. libretexts.org

Notable reactions involving the hydroxyl group include:

Kolbe-Schmidt Reaction: This reaction involves the carboxylation of a phenoxide ion. The phenoxide of this compound, generated by treatment with a base like sodium hydroxide, can react with a weak electrophile such as carbon dioxide (CO₂). byjus.comlibretexts.org This electrophilic substitution reaction typically results in the addition of a carboxylic acid group, primarily at the position ortho to the hydroxyl group. libretexts.org

Reimer-Tiemann Reaction: In this reaction, treatment of phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base leads to the introduction of an aldehyde group (-CHO), again primarily at the ortho position. byjus.com

Ether and Ester Formation: The hydroxyl group can undergo etherification and esterification reactions, although the adjacent bulky 1-methylbutyl group may sterically hinder these transformations to some degree.

Condensation with Formaldehyde (B43269): Phenols readily condense with formaldehyde in the presence of an acid or base catalyst. mlsu.ac.in This reaction with this compound would likely lead to the formation of hydroxybenzyl alcohols, which can serve as monomers for polymerization into phenolic resins like Bakelite. mlsu.ac.in

O-Nitrosylation: In the presence of reagents like tert-butyl nitrite, the phenolic hydroxyl group can be reversibly converted to an O-nitroso derivative. nih.govacs.org

Acid-Base Equilibria and Phenoxide Formation

The hydroxyl group of this compound imparts acidic properties to the molecule. Like other phenols, it can donate its proton to a base to form a phenoxide ion. This acid-base equilibrium is a fundamental aspect of its chemistry, influencing its solubility in alkaline solutions and its nucleophilicity in various reactions.

The acidity of a phenol is quantified by its acid dissociation constant (pKa). For this compound, a predicted pKa value is approximately 10.28. chemicalbook.com This value is comparable to that of phenol itself (pKa ≈ 10), suggesting that the ortho-alkyl group has a modest effect on the acidity of the hydroxyl proton. masterorganicchemistry.com

The formation of the corresponding phenoxide occurs upon treatment with a base, such as sodium hydroxide. wikipedia.org The resulting sodium 2-(1-methylbutyl)phenoxide is a salt that is more soluble in aqueous solutions than the parent phenol. The phenoxide anion is a key reactive intermediate, with the negative charge delocalized over the aromatic ring, which activates the molecule for subsequent reactions. pharmaxchange.info

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C11H16O
Molecular Weight 164.24 g/mol
Predicted pKa 10.28 ± 0.35
Melting Point 49.82°C (estimate)
Boiling Point 242.59°C (estimate)

Data sourced from various chemical databases. chemicalbook.comnih.gov

Derivatization of the Hydroxyl Moiety

The hydroxyl group of this compound is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives with altered physical and chemical properties.

One of the most common derivatization reactions is O-alkylation , which involves the conversion of the phenolic hydroxyl group into an ether. rsc.org This is typically achieved by first converting the phenol to its more nucleophilic phenoxide form, followed by reaction with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. wikipedia.orgpharmaxchange.info The choice of solvent can influence the outcome, with polar aprotic solvents generally favoring O-alkylation. pharmaxchange.info

Another important derivatization is acylation , where the hydroxyl group reacts with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a base to form a phenyl ester. wikipedia.org For analytical purposes, derivatization via silylation is often employed. Reagents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can convert the hydroxyl group into a more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) ether, which is amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 2: Common Derivatization Reactions of the Phenolic Hydroxyl Group

Reaction Type Reagent(s) Functional Group Formed
O-Alkylation Alkyl halide, Base Ether
Acylation Acyl chloride/anhydride, Base Ester
Silylation Silylating agent (e.g., MTBSTFA) Silyl Ether

This table illustrates general derivatization strategies applicable to phenols. wikipedia.orgrsc.orgresearchgate.net

Coupling and Polymerization Reactions

The phenolic ring of this compound is activated towards electrophilic substitution and can participate in reactions that lead to the formation of larger molecules through C-C or C-O bond formation.

Oxidative coupling is a significant transformation for phenols, leading to the formation of biphenyl (B1667301) or polyphenolic structures. wikipedia.org These reactions are often catalyzed by transition metal complexes or enzymes and proceed through radical intermediates. wikipedia.orgnih.gov In the case of this compound, oxidative coupling would likely lead to the formation of C-C bonds at the positions ortho and para to the hydroxyl group that are not occupied by the alkyl substituent. The steric hindrance provided by the 1-methylbutyl group would be expected to influence the regioselectivity of the coupling reaction.

Furthermore, alkylphenols are known precursors in the synthesis of phenolic resins . wikipedia.org These polymers are typically formed through the condensation reaction of the phenol with an aldehyde, most commonly formaldehyde. The reaction proceeds via electrophilic aromatic substitution, where the activated phenolic ring attacks the protonated aldehyde. The presence of the alkyl group in this compound would influence the structure and properties of the resulting polymer.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of an organic molecule.

The proton NMR (¹H NMR) spectrum of 2-(1-Methylbutyl)phenol is characterized by distinct signals corresponding to the aromatic protons, the phenolic hydroxyl proton, and the protons of the 1-methylbutyl substituent. The chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the alkyl chain.

The aromatic protons typically appear in the downfield region of the spectrum, generally between 6.5 and 7.5 ppm. libretexts.org The substitution pattern on the benzene (B151609) ring leads to complex splitting patterns due to spin-spin coupling between adjacent non-equivalent protons. The phenolic hydroxyl proton signal is often observed as a broad singlet, and its chemical shift can vary depending on the concentration and solvent due to hydrogen bonding. libretexts.org The protons of the 1-methylbutyl group will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 6.6 - 7.2 Multiplet
Phenolic OH 4.0 - 7.0 Broad Singlet
CH (benzylic) 3.0 - 3.5 Multiplet
CH₂ 1.2 - 1.7 Multiplet
CH₃ (on chain) 1.1 - 1.4 Doublet

Note: These are predicted values and can vary based on solvent and experimental conditions.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Due to the symmetry of the molecule, not all six aromatic carbons are chemically equivalent. The carbon atom attached to the hydroxyl group (C1) is significantly deshielded and appears at a lower field. The carbon atom bearing the 1-methylbutyl group (C2) is also distinct. The remaining aromatic carbons will show four distinct signals. docbrown.info The carbons of the alkyl side chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-OH (aromatic) 150 - 155
C-Alkyl (aromatic) 130 - 135
Aromatic CH 115 - 130
CH (benzylic) 35 - 40
CH₂ 20 - 30

Note: These are predicted values based on analogous compounds and can vary.

To unambiguously assign the proton and carbon signals, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the benzylic proton and the adjacent methylene (B1212753) and methyl protons in the side chain, as well as between adjacent aromatic protons.

HSQC: An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the protonated carbons in the molecule.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the alkyl side chain and the phenol (B47542) ring.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the different vibrational modes of its functional groups.

Table 3: Key IR Vibrational Frequencies for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
O-H Stretch (Hydrogen-bonded) 3200 - 3600 Strong, Broad
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 3000 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong
C-O Stretch (Phenolic) 1180 - 1260 Strong

The precise position and shape of these bands can provide further structural information. For example, the pattern of the C-H bending vibrations in the fingerprint region can help confirm the substitution pattern of the aromatic ring.

The presence of the hydroxyl group in this compound leads to intermolecular hydrogen bonding, which has a significant effect on the IR spectrum. The O-H stretching vibration is particularly sensitive to hydrogen bonding. stemed.site In a dilute solution in a non-polar solvent, a sharp "free" O-H stretching band might be observed around 3600 cm⁻¹. However, in a neat sample or a concentrated solution, this band is typically replaced by a broad and intense absorption band at a lower frequency (3200-3500 cm⁻¹), which is characteristic of hydrogen-bonded O-H groups. najah.edukpfu.ru The broadness of the peak is due to the presence of a variety of hydrogen-bonded species (dimers, trimers, etc.) in the sample. najah.edu The shift to a lower frequency indicates a weakening of the O-H bond as a result of its participation in hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming its molecular weight and elucidating its structure through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process generates a molecular ion (M⁺˙) and a series of fragment ions, which provide a characteristic "fingerprint" of the molecule's structure. uni-saarland.de The ionization energy for lone pair (n) electrons is lower than for pi (π) or sigma (σ) electrons, meaning ionization in a molecule like this compound will likely occur at the oxygen atom's lone pair. ruc.dk

The fragmentation of the molecular ion often follows predictable pathways that favor the formation of the most stable cations and radicals. uni-saarland.de For alkylphenols, a common fragmentation is the cleavage of the carbon-carbon bond alpha to the aromatic ring, a process known as benzylic cleavage. In this compound, this results in the loss of a butyl radical (•C₄H₉) to form a highly stable resonance-stabilized ion. Another significant fragmentation pathway for phenols is the loss of an alkyl radical, leading to the formation of a stable hydroxybenzyl cation or related structures.

The expected EI-MS fragmentation pattern for this compound would include a molecular ion peak and several key fragment ions. The molecular ion peak for an alcohol may be small or even non-existent in some cases. libretexts.org

Table 1: Predicted EI-MS Fragmentation Data for this compound

m/z Value Ion Structure/Identity Fragmentation Pathway
164 [C₁₁H₁₆O]⁺˙ Molecular Ion (M⁺˙)
149 [M - CH₃]⁺ Loss of a methyl radical
135 [M - C₂H₅]⁺ Loss of an ethyl radical
121 [M - C₃H₇]⁺ McLafferty-type rearrangement or loss of a propyl radical

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of an ion, distinguishing it from other ions that may have the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₆O.

By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be unequivocally assigned, which is a critical step in the structural confirmation of the compound.

Table 2: HRMS Data for this compound

Molecular Formula Theoretical Exact Mass (Da) Measured Mass (Da)

Tandem Mass Spectrometry, or MS/MS, is a technique where ions are separated in a first stage of mass spectrometry (MS1), then fragmented, and the resulting fragment ions are analyzed in a second stage (MS2). shimadzu.com A common application is the product ion scan, where a specific precursor ion (e.g., the molecular ion of this compound) is selected in MS1, fragmented in a collision cell, and all resulting product ions are detected by MS2. shimadzu.comenovatia.com

This technique is invaluable for structural elucidation as it establishes direct relationships between a precursor ion and its fragments. nih.gov For example, selecting the molecular ion of this compound (m/z 164) and subjecting it to collision-induced dissociation (CID) would generate a product ion spectrum. This spectrum would confirm the fragment ions observed in a standard EI spectrum, such as the loss of the sec-butyl group to form the ion at m/z 107, thereby verifying the connectivity of the alkyl chain to the phenol ring. This method enhances the reliability and precision of the spectral data, aiding in the confident annotation of the molecule's structure. nih.gov

Table 3: Hypothetical MS/MS Product Ion Scan for this compound

Precursor Ion (m/z) Collision Energy Major Product Ions (m/z) Inferred Neutral Loss

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. ufg.br For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the benzene ring.

The UV spectrum of this compound is dominated by absorptions arising from the phenolic chromophore. The benzene ring gives rise to two characteristic π → π* transition bands. The more intense band (the E2-band) typically appears around 200-220 nm, while the less intense, fine-structured band (the B-band) appears at longer wavelengths, usually around 250-280 nm. The presence of the hydroxyl (-OH) and alkyl (-C₅H₁₁) substituents on the benzene ring modifies the energies of these transitions, causing shifts in their absorption maxima (λmax) compared to unsubstituted benzene.

Table 4: Typical UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Transition Typical λmax (nm) Molar Absorptivity (ε)
π → π* (E2-band) ~220 High

The phenomenon where the position, intensity, and shape of absorption bands change with the solvent is known as solvatochromism. wikipedia.org These changes are caused by differential solvation of the ground and excited electronic states of the solute molecule. nih.gov The polarity of the solvent, its refractive index, and its ability to act as a hydrogen bond donor or acceptor are key factors influencing these spectral shifts. wikipedia.orgmdpi.com

For phenolic compounds, changing the solvent from nonpolar (e.g., hexane) to polar (e.g., ethanol (B145695) or water) typically causes shifts in the absorption maxima. A bathochromic shift (red shift, to longer wavelength) is often observed for the π → π* transitions as the polar solvent molecules, particularly protic ones, can stabilize the more polar excited state to a greater extent than the ground state through dipole-dipole interactions or hydrogen bonding. researchgate.net This stabilization lowers the energy gap between the ground and excited states. wikipedia.org

Table 5: Effect of Solvent Polarity on the B-band λmax of this compound

Solvent Polarity Hydrogen Bonding Expected λmax Shift
Hexane Nonpolar None Reference (e.g., ~275 nm)
Ethanol Polar Donor/Acceptor Bathochromic (Red Shift)

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

DFT has become a standard method for the computational study of substituted phenols, offering a good balance between accuracy and computational cost. Such studies on related molecules provide insights into what can be expected for 2-(1-Methylbutyl)phenol.

Molecular Geometry Optimization

For this compound, a DFT geometry optimization would be expected to reveal the most stable three-dimensional arrangement of its atoms. A key feature would be the orientation of the 1-methylbutyl group relative to the phenol (B47542) ring and the hydroxyl group. Due to steric hindrance between the ortho-substituted alkyl group and the hydroxyl group, the molecule would likely adopt a conformation that minimizes this repulsion. This would involve rotation around the C-C bond connecting the alkyl group to the phenyl ring and potentially a slight out-of-plane arrangement of the substituents. The presence of an intramolecular hydrogen bond between the hydroxyl group and the π-system of the phenyl ring, or potentially a weak interaction with the alkyl group, would also influence the final geometry.

Electronic Structure and Frontier Orbitals Analysis

Analysis of the electronic structure of this compound would involve examining the distribution of electron density and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. For phenols, the HOMO is generally localized on the phenyl ring and the oxygen atom of the hydroxyl group. The presence of the electron-donating 1-methylbutyl group at the ortho position would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation compared to unsubstituted phenol. The LUMO would likely be a π* orbital of the phenyl ring. The energy gap between the HOMO and LUMO is an important indicator of the molecule's chemical reactivity and kinetic stability.

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations can provide valuable data on various molecular properties that are difficult to measure experimentally.

Energetics of Intramolecular Interactions (e.g., Hydrogen Bonding)

A significant feature of ortho-substituted phenols is the potential for intramolecular hydrogen bonding. In the case of this compound, a weak hydrogen bond could form between the hydrogen of the hydroxyl group and the π-electrons of the phenyl ring. The energy of this interaction could be calculated as the energy difference between the conformer exhibiting the hydrogen bond and a reference conformer where the hydroxyl group is oriented away from the ring. Studies on other 2-alkylphenols suggest that this interaction is generally weak but can influence the conformational preference and spectroscopic properties of the molecule. acs.orgfigshare.comresearchgate.netfigshare.comscilit.comcapes.gov.br

Proton Transfer Energies and Dissociation Enthalpies

The acidity of this compound is a key chemical property that can be quantified by its proton dissociation enthalpy (the energy required to remove the phenolic proton). The electron-donating nature of the alkyl group is expected to decrease the acidity of the phenol, making it a weaker acid than unsubstituted phenol. This is because the alkyl group destabilizes the resulting phenoxide anion through an inductive effect. Computational studies on other alkylphenols have shown that DFT calculations can accurately predict trends in O-H bond dissociation enthalpies and proton affinities of the corresponding phenoxide ions. mdpi.comresearchgate.net

Solvation Models and Solvent Effects

The study of how a solvent influences the properties of a solute, in this case, this compound, is critical in computational chemistry. These effects are typically investigated using a range of models.

Statistical Mechanics Monte Carlo SimulationsMonte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of solvation, MC simulations can be used to explore the vast conformational space of the solute and the surrounding solvent molecules to determine the most probable and energetically favorable arrangements. By simulating a large number of configurations, one can derive thermodynamic properties such as the average solvation energy and the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from the solute. For this compound, these simulations would provide a detailed picture of the solvent structure around both the polar hydroxyl group and the nonpolar methylbutyl substituent. A representative data table would summarize key thermodynamic and structural parameters obtained from such simulations.

Without published research specifically targeting this compound, any attempt to populate these sections with data would be speculative and would not meet the required standards of scientific accuracy. Further research and computational studies on this specific compound are necessary before a detailed and authoritative article can be written.

Molecular Interactions and Supramolecular Chemistry

Intermolecular Hydrogen Bonding Networks

2-(1-Methylbutyl)phenol, possessing both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the oxygen atom), can participate in the formation of hydrogen bonds. nih.gov The hydroxyl group's hydrogen can form a hydrogen bond with an oxygen atom on a neighboring molecule. youtube.com This type of intermolecular hydrogen bonding is a significant force that influences the physical properties of phenols.

The strength of hydrogen bonding in phenols is influenced by the electronic nature of the aromatic ring. The phenyl group in phenol (B47542) is electron-withdrawing, which increases the polarity of the O-H bond, making the hydrogen more acidic and capable of forming stronger hydrogen bonds compared to aliphatic alcohols. youtube.comquora.com In the case of this compound, the presence of the alkyl substituent may have a slight electronic effect on the phenyl ring, but the capacity for strong intermolecular hydrogen bonding remains a key characteristic.

In the solid state, substituted phenols often exhibit extensive networks of hydrogen bonds. For instance, isomers of methylolphenol consistently show heteromeric hydrogen-bonded interactions, where the phenolic hydroxyl group interacts with the alcoholic hydroxyl group of another molecule. rsc.org While this compound lacks a second hydroxyl group, it can still form homomeric hydrogen bonds (phenol-phenol interactions), contributing to its condensed-phase structure and properties.

Host-Guest Interactions and Complex Formation

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. youtube.com The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical nature to the guest. While specific studies detailing the host-guest chemistry of this compound are not extensively documented in the provided search results, its phenolic structure suggests potential for such interactions.

Phenols and their derivatives are known to act as guests, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, and other synthetic receptors. The driving forces for such complexation often include hydrogen bonding, hydrophobic interactions, and van der Waals forces. The alkyl side chain of this compound would likely play a significant role in hydrophobic interactions within the cavity of a host molecule.

The formation of such complexes can alter the physical and chemical properties of the guest molecule, such as its solubility, stability, and reactivity. This principle is widely applied in areas like drug delivery, catalysis, and separation science.

Environmental Fate, Transport, and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes, primarily driven by light (photodegradation) and chemical reactions with naturally occurring oxidants in the environment.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. nih.gov For alkylphenols, this process can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species.

Direct Photolysis : While direct photolysis of 2-(1-Methylbutyl)phenol has not been specifically detailed, studies on other alkylphenols like 4-nonylphenol (B119669) (4-NP) and 4-octylphenol (B30498) (4-OP) show they can be directly degraded by UV irradiation. nih.gov The rate of photolysis is often dependent on the initial concentration of the compound. nih.gov

Indirect Photolysis : This is often a more significant pathway for phenolic compounds in natural waters. It involves the reaction of the target compound with transient reactive species, such as hydroxyl radicals (•OH), which are formed from the photolysis of other substances in the water like nitrate (B79036) and dissolved organic matter. dss.go.th Iron (III) species in water can also induce the photodegradation of alkylphenol ethoxylates, which are precursors to alkylphenols, through the formation of hydroxyl radicals. dss.go.th The degradation proceeds through the attack of these radicals on the molecule, leading to its decomposition. dss.go.th

Table 1: Photodegradation Data for Related Alkylphenols

Compound Conditions Rate Constant / Half-life Reference
4-Octylphenol (4-OP) Direct photolysis (206 nm UV) k(d) = 0.0328 min⁻¹ nih.gov
Igepal CA 520 (Octylphenol ethoxylate) Photoinduced by Fe(III) / Sunlight Efficient degradation observed dss.go.th

This table presents data for structurally related alkylphenols to provide context for the potential photodegradation of this compound.

Chemical oxidation in soil, water, and air involves reactions with various oxidizing agents. For alkylphenols, the most important oxidant in aquatic environments is the hydroxyl radical (•OH).

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals, have been shown to be effective in degrading alkylphenols and their ethoxylates. researchgate.netguilan.ac.ir These processes include UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton reactions. researchgate.netguilan.ac.ir The second-order kinetic rate constant for the reaction of both nonylphenol ethoxylates (NPEO) and octylphenol (B599344) ethoxylates (OPEO) with hydroxyl radicals has been calculated to be 1.1 x 10¹⁰ M⁻¹ s⁻¹, indicating a very rapid reaction. researchgate.net The primary degradation products of alkylphenol ethoxylates are often the corresponding alkylphenols, which are then further oxidized. acs.orgresearchgate.net

In anaerobic environments, certain ortho-substituted alkylphenols have been observed to undergo slow chemical oxidation in the presence of manganese (IV). nih.gov This suggests that mineral surfaces can play a role in the abiotic degradation of these compounds in sediments and soils.

Biodegradation by Microbial Communities

Biodegradation is a key process determining the ultimate fate of organic compounds in the environment. It is mediated by microorganisms that use the compounds as a source of carbon and energy. mdpi.com The structure of this compound, specifically the branched alkyl chain at the ortho position, is expected to be a critical factor in its biodegradability.

Under aerobic conditions, microorganisms utilize oxygen to break down organic molecules. The degradation of alkylphenols typically begins with an attack on either the aromatic ring or the alkyl side chain.

Aromatic Ring Cleavage : The most common pathway for phenol (B47542) and short-chain alkylphenols involves hydroxylation of the aromatic ring, typically by a phenol hydroxylase or a monooxygenase enzyme, to form a catechol derivative. nih.gov This is followed by cleavage of the catechol ring (either ortho or meta cleavage) and subsequent metabolism into intermediates of the Krebs cycle. nih.gov

Alkyl Chain Oxidation : For long-chain or branched alkylphenols, initial oxidation of the alkyl chain can be a significant pathway. nih.govpnas.org A biocatalytic system in the bacterium Corynebacterium glutamicum has been shown to selectively oxidize the aliphatic C–H bonds of various p- and m-alkylated phenols. pnas.org This pathway can lead to the formation of more polar intermediates that can be more readily degraded.

Studies on alkylphenol ethoxylates show that aerobic biodegradation leads to the shortening of the ethoxylate chain, forming persistent metabolites like octylphenol and nonylphenol, which are then further, albeit more slowly, degraded. oup.comnih.gov The ultimate aerobic biodegradation half-lives for compounds like nonylphenol and octylphenol have been estimated to be between one and four weeks in various environmental media. oup.com

Anaerobic degradation occurs in environments devoid of oxygen, such as deep sediments and certain groundwater systems. These processes are generally slower than aerobic degradation. ca.gov

Research on ortho-substituted alkylphenols, which are structurally analogous to this compound, has shown them to be relatively resistant to anaerobic degradation under methanogenic (methane-producing), sulfate-reducing, or nitrate-reducing conditions over extended periods. nih.gov However, the biodegradation of 2-cresol and 2-ethylphenol (B104991) was observed in the presence of manganese (IV) as an electron acceptor, indicating that degradation is possible under specific anaerobic conditions. nih.gov

The bacterium Aromatoleum aromaticum EbN1 is a model organism for the anaerobic degradation of alkylphenols like p-cresol (B1678582) and p-ethylphenol under denitrifying conditions. nih.gov The degradation pathways in such organisms are highly specific and are initiated by different enzyme systems depending on the substrate. nih.gov This highlights that the ability of a microbial community to degrade a specific alkylphenol isomer depends on the presence of bacteria with the appropriate specialized enzymes.

A variety of microorganisms, including bacteria and fungi, are capable of degrading alkylphenols. academicjournals.org The specific strains and the enzymes they produce are key to the degradation process.

Bacterial Strains :

Sphingomonas and related genera : These bacteria are frequently identified as degraders of long-chain alkylphenols like nonylphenol. They often employ an unusual ipso-substitution mechanism, where the branched alkyl group is removed and replaced by a hydroxyl group, rather than the typical ring hydroxylation pathway. nih.gov

Aromatoleum aromaticum : This betaproteobacterium is a specialist in the anaerobic degradation of aromatic compounds, including alkylphenols like p-cresol. nih.gov

Corynebacterium glutamicum : Possesses a unique enzyme system (CreHI/CreJEF/CreG/CreC/CreD) that can selectively oxidize the alkyl side chains of phenols. pnas.org

Pseudomonas, Acinetobacter, Arthrobacter : These genera are known to degrade various monosubstituted phenols. academicjournals.orgnih.gov

Fungal Strains :

Fungi, such as strains of Fusarium solani , have been shown to be effective in degrading long-chain alkylphenols like 4-tert-octylphenol. nih.gov Fungal degradation can proceed through alkyl chain oxidation and the formation of phenolic polymers, often involving extracellular oxidative enzymes like laccases and cytochrome P450 monooxygenases. nih.govnih.gov

Table 2: Examples of Microorganisms and Enzymes in Alkylphenol Degradation

Microorganism / Enzyme System Target Compound(s) Degradation Condition Key Enzyme(s) / Pathway Reference
Sphingomonas sp. Nonylphenol (branched) Aerobic ipso-substitution nih.gov
Aromatoleum aromaticum EbN1 p-Cresol, p-Ethylphenol Anaerobic (denitrifying) Substrate-specific oxidation nih.gov
Corynebacterium glutamicum p- and m-alkylated phenols Aerobic CreJ (P450 monooxygenase) for alkyl chain oxidation pnas.org
Fusarium solani 4-tert-Octylphenol Aerobic Laccases, Cytochrome P450 monooxygenases nih.govnih.gov

This table provides examples of microbial systems known to degrade structurally related alkylphenols, suggesting potential mechanisms for this compound degradation.

Environmental Monitoring and Occurrence in Matrices

The environmental presence of this compound is not as extensively documented as that of other alkylphenols, such as nonylphenol and octylphenol. However, based on its classification as a phenolic compound and its use in industrial applications, its potential occurrence in various environmental matrices warrants consideration. Monitoring efforts for phenolic compounds in general provide a framework for understanding the potential distribution of this compound.

Research Findings

Detailed research specifically tracking the concentration of this compound in water, soil, air, and biota is limited in publicly available scientific literature. Most environmental studies on phenols tend to focus on a broader range of phenolic compounds or specific, more notorious isomers.

Water: Phenolic compounds are known to contaminate water sources, with concentrations varying widely depending on the proximity to industrial discharge points. A review of studies published between 2000 and 2023 identified over 60 different phenols in various water matrices, with concentrations ranging from less than 0.065 to 179,000,000 ng/L. ut.ac.ir The highest concentrations were reported in surface water canals in India. ut.ac.ir While these studies did not specifically list this compound, the data highlights the potential for phenolic compounds to be present in significant concentrations in water. Industrial wastewater, particularly from refineries and chemical plants, can contain phenol concentrations ranging from 100 to 1000 mg/L. noaa.gov

Air: Monitoring of phenol in the atmosphere, especially in urban and industrial areas, is conducted to assess air quality. Studies have shown that phenol concentrations in the air can be influenced by industrial emissions and meteorological conditions. epa.gov However, specific monitoring data for this compound in the atmosphere is not found in the available literature.

Biota: The bioaccumulation of phenolic compounds in aquatic organisms is a significant concern due to their potential toxicity. Studies on freshwater fish have shown that phenol can accumulate in various tissues, including the kidney, liver, gills, and muscle. epa.govnih.gov The rate of accumulation and elimination is dependent on the concentration and duration of exposure. epa.govnih.gov While these studies focused on phenol itself, the findings suggest that other lipophilic alkylphenols like this compound could also have the potential to bioaccumulate in aquatic life.

Data Tables

Due to the lack of specific monitoring data for this compound in the reviewed literature, data tables for its occurrence in various environmental matrices cannot be provided at this time. The following table presents information on analytical methods used for the determination of phenolic compounds in environmental samples, which would be applicable for monitoring this compound.

Analytical MethodMatrixTarget AnalytesDetection LimitReference
Ultrasonic Extraction-Gas Chromatography (GC)Soil21 Phenolic Compounds0.01-0.06 mg/kg nih.gov
Solid-Phase Microextraction (SPME)-GC-FIDSoilPhenol, 3-ChlorophenolNot specified service.gov.uk
High-Performance Liquid Chromatography (HPLC)SoilTotal Phenols0.035 mg/kg iaea.org
High-Performance Liquid Chromatography (HPLC)WaterVarious PhenolsNot specified ut.ac.ir

Applications in Advanced Materials Science

Synthesis of Chiral Nematic Liquid Crystals

Chiral nematic liquid crystals, also known as cholesteric liquid crystals, are materials that exhibit a helical arrangement of molecules. This helical structure is responsible for their unique optical properties, such as selective reflection of light, which makes them valuable in various technological applications. The introduction of a chiral center, such as the one present in 2-(1-methylbutyl)phenol, into a liquid crystal-forming molecule (mesogen) can induce this desirable helical superstructure.

While direct studies on the synthesis of chiral nematic liquid crystals from this compound are not extensively documented in publicly available literature, significant research has been conducted on its positional isomer, S-(+)-4-(2′-methylbutyl)phenol. The principles derived from this research can be largely applied to understand the potential of this compound in this field.

Design Principles for Cholesterogenic Derivatives

The fundamental design principle for creating cholesterogenic (chiral nematic) materials from chiral phenols involves their esterification with various aromatic acids to produce a range of new chiral liquid crystals. The resulting esters, if appropriately designed, will exhibit a liquid crystalline phase over a specific temperature range.

A key factor in the design of these materials is the concept of helical twisting power (HTP) . HTP is a measure of the efficiency with which a chiral dopant can induce a helical twist in a nematic host. A higher HTP means that a smaller amount of the chiral additive is needed to induce a desired helical pitch. The molecular structure of the chiral dopant plays a crucial role in determining its HTP.

For derivatives of chiral phenols like this compound, the following principles are important:

Chiral Moiety: The 1-methylbutyl group provides the necessary chirality to induce a helical twist. The distance of the chiral center from the rigid core and its steric bulk can affect the HTP.

Linking Group: An ester linkage is commonly used to connect the chiral phenol (B47542) to other parts of the molecule.

Terminal Groups: The nature of the terminal groups on the molecule can significantly influence the melting point and the type of liquid crystal phase formed.

A particularly interesting design principle involves the incorporation of two chiral centers within the same molecule. This can be achieved by reacting a chiral phenol, such as S-(+)-2-(1-methylbutyl)phenol, with an optically active acid. Materials containing two chiral centers have been shown to exhibit very small helical pitch lengths, which is a desirable property for certain applications.

Structure-Mesophase Relationship Studies

The relationship between the molecular structure of these compounds and their resulting liquid crystal phase (mesophase) is a critical area of study. By systematically varying the different components of the molecule, researchers can tune the properties of the liquid crystal, such as its temperature range, helical pitch, and type of mesophase (e.g., nematic, smectic).

Based on studies of the closely related S-(+)-4-(2′-methylbutyl)phenol, the following structure-property relationships can be inferred for derivatives of this compound:

Molecular FeatureEffect on Mesophase Properties
Length of the acid chain Can influence the melting point and the breadth of the nematic or cholesteric range.
Presence of lateral substituents Can lower the melting point and affect the type of smectic phase observed.
Number of aromatic rings in the core Generally increases the melting point and the clearing point (the temperature at which the material becomes an isotropic liquid).
Introduction of a second chiral center Leads to a significant decrease in the helical pitch length.

These relationships allow for the rational design of new cholesteric liquid crystals with specific, tailored properties for various applications.

Functional Materials Development

Beyond the realm of liquid crystals, the application of this compound in the development of other advanced functional materials is not extensively documented in publicly available scientific literature. While phenols, in general, are used as monomers or additives in the synthesis of polymers like phenol-formaldehyde resins, specific data on the incorporation of this compound into high-performance polymers or advanced composites is scarce.

Theoretically, the bulky, chiral 1-methylbutyl group could impart unique properties to polymers, such as:

Increased solubility in organic solvents due to the disruption of polymer chain packing.

Modified thermal properties , such as a lower glass transition temperature.

Induction of chirality into the polymer backbone, which could have applications in chiral separations or optical materials.

However, without specific research studies, these remain hypothetical applications. The primary documented use of this compound in materials science is as a synthon for the creation of chiral nematic liquid crystals.

Advanced Analytical Methodologies for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) Profiling

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 2-(1-Methylbutyl)phenol. matec-conferences.org This powerful analytical tool combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. matec-conferences.org In GC, the sample mixture is vaporized and separated into its individual components as it travels through a capillary column. matec-conferences.org These separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are sorted based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. imrpress.com This mass spectrum serves as a chemical fingerprint, allowing for confident identification by comparing it to established spectral libraries like the National Institute of Standards and Technology (NIST) database. imrpress.com

For phenolic compounds, a derivatization step is often employed prior to GC-MS analysis to improve their volatility and chromatographic behavior. gnest.org Acetylation with acetic anhydride (B1165640) is a common, simple, and effective derivatization procedure for this purpose. gnest.org

The analysis of this compound can be approached using both targeted and untargeted metabolomics strategies, each offering distinct advantages. researchgate.netnih.gov

Targeted metabolomics focuses on the quantitative analysis of a predefined set of known metabolites. nih.gov This approach is highly sensitive and specific, providing precise concentration measurements of the target compounds. It is the method of choice when the goal is to determine the exact amount of this compound in a sample. nih.gov

Untargeted metabolomics , also known as discovery-based metabolomics, aims to capture a comprehensive snapshot of all detectable metabolites in a sample, including those that are unknown. nih.gov This global profiling approach is invaluable for identifying unexpected compounds and for exploring the broader metabolic context in which this compound is found. nih.gov While it provides relative quantification, its strength lies in hypothesis generation and the discovery of novel biomarkers or metabolic pathways. researchgate.net The workflow for untargeted metabolomics typically involves several steps, including noise filtering, peak detection, deconvolution, and alignment, before feature annotation and metabolite identification. nih.gov

Achieving reliable and accurate results in GC-MS analysis hinges on the careful optimization of chromatographic conditions. nih.gov This optimization process is critical for ensuring good separation of the target analyte from other components in the sample matrix, leading to sharp, symmetrical peaks and improved sensitivity. nih.gov Key parameters that are typically optimized include:

GC Column: The choice of the capillary column, particularly its stationary phase, is crucial. For the analysis of phenols and other alkylphenols, apolar stationary phases like 5% phenylmethylpolysiloxane are commonly used. oiv.int

Temperature Program: The oven temperature program, which involves setting the initial temperature, ramp rates, and final temperature, directly influences the separation of compounds based on their boiling points and interactions with the stationary phase. gnest.org

Injector and Detector Temperatures: The injector temperature must be high enough to ensure complete vaporization of the sample without causing thermal degradation of the analytes. gnest.org The detector temperature is also optimized to ensure efficient detection. gnest.org

Carrier Gas Flow Rate: The flow rate of the carrier gas, typically helium or hydrogen, affects the efficiency of the separation. gnest.org

Injection Mode: The choice between split, splitless, or on-column injection depends on the concentration of the analyte in the sample. Splitless injection is generally preferred for trace analysis. oiv.int

Experimental designs, such as the Box-Behnken design, can be employed to systematically optimize multiple chromatographic parameters simultaneously, leading to a robust and efficient analytical method. nih.govresearchgate.net

Table 1: Exemplary Optimized GC-MS Parameters for Phenol (B47542) Analysis

ParameterOptimized Value
GC Column Capillary column with 5% phenylmethylpolysiloxane (e.g., 30 m x 0.25 mm x 0.25 μm) oiv.int
Injector Temperature 220 °C gnest.org
Oven Program Initial 40°C (2 min hold), ramp to 190°C at 10°C/min, then to 220°C (5 min hold) gnest.org
Carrier Gas Helium at a constant flow of 1.0 mL/min gnest.org
Injection Mode Splitless oiv.int
Detector Mass Spectrometer oiv.int
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Energy 70 eV

This table provides an example of optimized conditions and may vary depending on the specific instrument and application.

Hyphenated Techniques in Phenol Analysis

Hyphenated techniques, which couple a separation method with a detection method, have revolutionized analytical chemistry. For the analysis of this compound, the combination of chromatography with mass spectrometry offers unparalleled selectivity and sensitivity.

For the analysis of trace levels of this compound, tandem mass spectrometry (GC-MS/MS) provides a significant advantage in terms of sensitivity and selectivity over conventional GC-MS. oiv.int In GC-MS/MS, a specific precursor ion of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then one or more specific product ions are monitored in the second mass analyzer. mdpi.com This multiple reaction monitoring (MRM) mode drastically reduces background noise and chemical interferences, leading to lower detection limits and more reliable quantification, especially in complex matrices. oiv.int

Table 2: Example of GC-MS/MS Transitions for Alkylphenol Analysis

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
2-tert-butylphenol13591150
4-tert-butylphenol13591150
2,4-di-tert-butylphenol19157163

This table illustrates the principle of MS/MS transitions for similar compounds and is not specific to this compound. The specific transitions for this compound would need to be determined experimentally. oiv.int

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version, LC-MS/MS, have emerged as powerful tools for the analysis of a wide range of phenolic compounds. nih.govnih.gov While GC-MS is well-suited for volatile compounds, LC-MS can analyze a broader spectrum of compounds, including those that are less volatile or thermally labile, without the need for derivatization. nih.gov

In LC-MS, the sample is first separated by liquid chromatography, typically reversed-phase HPLC, and the eluent is then introduced into the mass spectrometer. nih.gov Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds like phenols. nih.gov

LC-MS/MS offers enhanced selectivity and sensitivity for the analysis of phenolic compounds in complex samples. mdpi.commdpi.com Similar to GC-MS/MS, it utilizes the principle of selecting a precursor ion and monitoring specific product ions to reduce matrix effects and improve quantification accuracy. mdpi.com Validated LC-MS/MS methods have been successfully developed for the determination of various phenolic antioxidants in biological matrices. nih.gov

Extraction and Sample Preparation Techniques

The successful analysis of this compound is highly dependent on the efficiency of the extraction and sample preparation steps. uni.lu The primary goal of these procedures is to isolate the target analyte from the sample matrix, concentrate it, and remove interfering substances that could affect the analytical measurement. uni.lu The choice of extraction technique depends on the nature of the sample (e.g., water, soil, biological fluid) and the physicochemical properties of the analyte. nih.gov

Several extraction techniques are commonly employed for phenolic compounds:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.gov

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or disk to retain the analyte from a liquid sample. The analyte is then eluted with a small volume of a suitable solvent. This technique is widely used for its efficiency, selectivity, and reduced solvent consumption compared to LLE.

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (either directly or in the headspace). oiv.intresearchgate.net The analytes adsorb to the fiber and are then thermally desorbed in the injector of a gas chromatograph. oiv.intresearchgate.net Headspace SPME (HS-SPME) is particularly useful for volatile and semi-volatile compounds in complex matrices. researchgate.net

Dispersive Liquid-Liquid Microextraction (DLLME): This is a miniaturized version of LLE that involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. gnest.org This creates a cloudy solution with a large surface area, facilitating rapid extraction of the analyte into the fine droplets of the extraction solvent. gnest.org

Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.gov By modifying the temperature and pressure, the solvating power of the supercritical fluid can be tuned. For more polar phenolic compounds, a modifier such as ethanol (B145695) or methanol (B129727) is often added to the CO2 to increase its polarity. nih.gov

Ultrasonic and Microwave-Assisted Extraction: These techniques use ultrasonic waves or microwaves to accelerate the extraction process by enhancing solvent penetration into the sample matrix and facilitating the release of the target analytes. nih.govnih.gov

The selection and optimization of the extraction method are critical for achieving high recovery rates and minimizing matrix effects, thereby ensuring the accuracy and reliability of the subsequent analytical determination. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a fundamental separation technique that isolates compounds based on their differential solubilities in two immiscible liquids. phenomenex.com Typically, an aqueous solution containing the analyte is mixed with an organic solvent. libretexts.org The compound of interest will partition between the two phases according to its distribution coefficient. youtube.com For phenolic compounds like this compound, LLE is a common sample preparation step before chromatographic analysis. phenomenex.com

The process generally involves the following steps:

The sample is dissolved in a suitable solvent.

An immiscible extraction solvent is added, and the mixture is agitated to facilitate the transfer of the analyte from the original solvent to the extraction solvent. youtube.com

The two liquid phases are allowed to separate, and the layer containing the analyte is collected. youtube.com

The choice of organic solvent is crucial and depends on the polarity of the target phenol. For acidic compounds like phenols, the pH of the aqueous phase can be adjusted to control their partitioning behavior. libretexts.org By using an aqueous base, acidic phenols can be deprotonated, making them more soluble in the aqueous phase and allowing for their separation from neutral or basic impurities. libretexts.org Subsequent acidification of the aqueous phase can then allow for the re-extraction of the phenol into an organic solvent. libretexts.org

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a sample preparation technique that uses a solid adsorbent (sorbent) to separate components of a liquid mixture. sigmaaldrich.com It is widely used for the preconcentration and cleanup of samples for the analysis of phenols. nih.gov The basic principle involves passing a liquid sample through a cartridge containing a sorbent. The analytes of interest are retained on the sorbent, while the matrix components pass through. sigmaaldrich.com The retained analytes are then eluted with a small volume of a suitable solvent. phenomenex.com

A variety of sorbents are available for SPE, including:

Polymeric Sorbents: These are often used for the extraction of a broad range of analytes from aqueous samples. sigmaaldrich.com

Silica-Based Sorbents: These can be modified with different functional groups to provide specific selectivity. nih.gov

Carbon-Based Sorbents: These are effective for trapping a wide range of organic compounds. nih.gov

Mixed-Mode Sorbents: These combine different retention mechanisms (e.g., reversed-phase and ion-exchange) for enhanced selectivity. thermofisher.com

The SPE procedure typically consists of four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. phenomenex.com SPE offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to be automated. sigmaaldrich.com

Extraction TechniquePrincipleKey Advantages
HS-SPME Partitioning of volatile analytes between the sample headspace and a coated fiber. mdpi.comSolvent-free, high sensitivity, easily automated. matec-conferences.orgmdpi.com
LLE Separation based on differential solubility in two immiscible liquids. phenomenex.comSimple, versatile, requires basic equipment. phenomenex.com
SPE Separation based on the adsorption of analytes onto a solid sorbent. sigmaaldrich.comHigh recovery, reduced solvent use, can be automated. sigmaaldrich.com
NADES Use of a eutectic mixture of natural compounds as an extraction solvent. peerj.comEco-friendly, low toxicity, tunable properties. peerj.comnih.gov

Natural Deep Eutectic Solvents (NADES) for Extraction

Natural Deep Eutectic Solvents (NADES) are emerging as environmentally friendly alternatives to conventional organic solvents for the extraction of bioactive compounds, including phenols. peerj.com NADES are formed by mixing specific molar ratios of natural compounds, such as sugars, organic acids, and choline (B1196258) chloride, which act as hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA). peerj.com This interaction results in a significant depression of the melting point, forming a liquid eutectic mixture. peerj.com

The key advantages of NADES include their low cost, simple preparation, low toxicity, and biodegradability. nih.govnih.gov They have shown high solubilization power for a wide range of compounds, from polar to nonpolar. nih.gov The extraction efficiency of NADES can be fine-tuned by adjusting parameters like the water content, temperature, and the ratio of the components. peerj.comuniversiteitleiden.nl The addition of water can reduce the high viscosity of NADES, which can otherwise hinder extraction efficiency. nih.gov However, excessive water can disrupt the solvent's supramolecular structure. peerj.com Studies have shown that NADES can be more effective than conventional solvents for extracting phenolic compounds from natural sources. nih.gov

Collision Cross Section (CCS) Measurements and Prediction

Collision Cross Section (CCS) is a physical property of an ion that reflects its size, shape, and charge in the gas phase. washington.edu It is an increasingly important parameter in mass spectrometry-based analysis for enhancing confidence in compound identification. arxiv.org Ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) allows for the measurement of an ion's drift time through a gas-filled chamber, from which its CCS value can be determined. youtube.com

Experimentally, CCS values can be measured using various IM-MS platforms, such as drift tube ion mobility spectrometry (DTIMS) and traveling wave ion mobility spectrometry (TWIMS). youtube.comnih.gov The CCS is a robust and reproducible measurement that is largely independent of the sample matrix and chromatographic conditions, unlike retention times which can shift. youtube.com

Due to the limited availability of experimental CCS data in reference libraries, computational prediction methods have been developed. arxiv.orgnih.gov Machine learning models, such as support vector regression (SVR), are trained on existing experimental CCS data and a set of molecular descriptors to predict the CCS values for unknown compounds. washington.edumdpi.com These prediction tools can achieve high accuracy, with median relative errors often below 3-5%. washington.edunih.gov The use of predicted CCS values can significantly improve the specificity of small molecule identification in complex mixtures. arxiv.org

For this compound, predicted CCS values have been calculated using the CCSbase prediction tool. uni.lu These values provide an additional layer of information that can be used to confirm the identity of this compound in analytical workflows.

Predicted Collision Cross Section (CCS) Values for this compound

Adductm/zPredicted CCS (Ų)
[M+H]+165.12740136.7
[M+Na]+187.10934143.5
[M-H]-163.11284139.0
[M+NH4]+182.15394157.0
[M+K]+203.08328141.3
[M+H-H2O]+147.11738131.4
[M+HCOO]-209.11832158.3
[M+CH3COO]-223.13397178.7

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Mechanistic Insights into Biological Activities

Antioxidant Activity Mechanisms

The antioxidant properties of phenolic compounds, including 2-(1-Methylbutyl)phenol, are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This activity is governed by the stability of the resulting phenoxyl radical and the ease with which the hydrogen atom is donated.

Free Radical Scavenging Pathways

The principal mechanisms by which phenolic compounds scavenge free radicals are through hydrogen atom transfer (HAT) and single electron transfer (SET). In the HAT pathway, the phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.

The SET mechanism involves the transfer of an electron from the phenol (B47542) to the free radical, forming a radical cation from the phenol and an anion from the free radical. The ionization potential (IP) of the phenol is a key determinant in this pathway, with a lower IP favoring electron donation. While both pathways can occur, the predominant mechanism is often dictated by the nature of the free radical, the solvent, and the specific structure of the phenolic compound. For many phenolic antioxidants, HAT is considered the more significant pathway for scavenging peroxyl radicals, which are key players in lipid peroxidation.

Structure-Activity Relationships for Antioxidant Properties

The antioxidant efficacy of a phenolic compound is intricately linked to its molecular structure. Several structural features influence the antioxidant activity of phenols:

Hydroxyl Group: The phenolic hydroxyl group is the primary functional group responsible for antioxidant activity. The number and position of hydroxyl groups on the aromatic ring are critical.

Electron-Donating Substituents: Substituents on the aromatic ring that can donate electrons, such as alkyl groups, can stabilize the phenoxyl radical formed after hydrogen donation, thereby enhancing antioxidant activity. The 1-methylbutyl group at the ortho position in this compound is an electron-donating alkyl group.

Steric Hindrance: Bulky substituents near the hydroxyl group can influence the accessibility of the hydroxyl group to free radicals. vinatiorganics.com While some steric hindrance can enhance the stability of the phenoxyl radical, excessive hindrance may impede its ability to interact with and neutralize free radicals. vinatiorganics.com The 1-methylbutyl group provides a degree of steric hindrance that can modulate the antioxidant activity.

Studies on various phenolic compounds have shown that the position of alkyl substituents affects antioxidant activity. Generally, substitution at the ortho and para positions relative to the hydroxyl group has a more pronounced effect on enhancing antioxidant potential compared to meta substitution. This is attributed to the greater resonance stabilization of the phenoxyl radical with substituents in these positions.

Antimicrobial Properties (Mechanism-focused)

Phenolic compounds are known for their broad-spectrum antimicrobial activity against bacteria and fungi. rroij.com The primary mechanism of action involves the disruption of microbial cell membranes and the denaturation of essential cellular proteins. rroij.com

The lipophilicity of phenolic compounds plays a crucial role in their antimicrobial efficacy. nih.gov The presence of an alkyl group, such as the 1-methylbutyl group in this compound, increases the compound's lipid solubility. This enhanced lipophilicity facilitates the partitioning of the molecule into the lipid-rich cell membranes of microorganisms.

Interactions with Biological Macromolecules

The biological effects of this compound are mediated through its interactions with various biological macromolecules, including enzymes and receptors. These interactions can lead to the modulation of their activity.

Receptor Ligand Interactions

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of scientific literature on 2-(1-Methylbutyl)phenol, also known as o-sec-amylphenol, is primarily centered on its industrial applications and fundamental chemical properties rather than extensive biological or environmental research. It is commercially available and recognized for its utility as a dispersing and mixing agent in paint pastes, as well as an anti-skinning agent for paints, varnishes, and oleoresinous enamels. echemi.comchemicalbook.com Furthermore, it serves as an intermediate in organic synthesis, for instance, in the preparation of Dinosam. chemicalbook.com

Research into its chemical and physical properties has established it as a clear, straw-colored liquid that is combustible and very slightly soluble in water, while readily soluble in organic solvents. echemi.comchemicalbook.com Key physical data, such as its molecular weight, boiling point, and density, are well-documented in chemical databases. nih.gov However, a notable disclaimer from at least one major supplier indicates that the product is provided to early discovery researchers without extensive analytical data, placing the onus of confirming identity and purity on the buyer. sigmaaldrich.com This suggests that even fundamental characterization may not be universally comprehensive.

While general studies on alkylphenols—the broader class of compounds to which this compound belongs—are more extensive, they often focus on more commercially prominent members like nonylphenol and octylphenol (B599344). nih.govnih.gov These broader studies touch upon environmental occurrence, fate, and the potential for endocrine disruption, which provides a contextual framework but lacks specific data for the 2-(1-methylbutyl) substituent. nih.govnih.govresearchgate.net

Identification of Knowledge Gaps

Furthermore, there is a significant lack of research into the specific biological activities of this compound. While the broader class of phenolic compounds is known to exhibit a wide range of biological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, there are no specific studies to confirm or deny such activities for this particular compound. nih.goveurekaselect.com The potential for this compound to act as an endocrine disruptor, a known issue for other alkylphenols, is a critical and unaddressed question. nih.gov

The synthesis of this compound is understood in the context of general phenol (B47542) alkylation methods, but research into novel, more sustainable, or highly selective synthetic routes specifically for this compound is not a prominent feature in the current literature. rsc.orgwhiterose.ac.ukgoogle.com

Emerging Trends and Prospective Research Avenues

Given the identified knowledge gaps, several emerging trends in chemical research suggest promising future research avenues for this compound.

One key area is the exploration of its biological activities . Drawing parallels with other functionalized phenols, future research could investigate its potential as an antimicrobial, antifungal, or antioxidant agent. mdpi.commdpi.comgsconlinepress.com The functionalization of natural phenols to enhance their bioactivity is a growing field, and similar derivatization of this compound could yield novel compounds with valuable pharmacological properties. mdpi.comnih.gov

Another significant trend is the move towards "green chemistry" . This could inspire research into more environmentally friendly synthesis methods for this compound, potentially utilizing solid acid catalysts or biocatalysts to improve efficiency and reduce waste. whiterose.ac.uk

The toxicological and environmental impact of chemicals is under increasing scrutiny. A crucial future direction would be to conduct comprehensive studies on the environmental fate, biodegradability, and potential for bioaccumulation of this compound. nih.govsitubiosciences.comnih.gov Investigating its endocrine-disrupting potential is of paramount importance to ensure its safe use.

Finally, there is a trend in creating novel functional materials . Research could explore the incorporation of this compound into polymer structures to impart specific properties, such as antioxidant or UV-stabilizing effects, an application noted for other alkylated phenols like 2,4-di-tert-amylphenol. cymitquimica.com

Interdisciplinary Research Opportunities

The study of this compound presents several opportunities for interdisciplinary collaboration.

Chemistry and Environmental Science: A partnership between synthetic chemists and environmental scientists could lead to the development of greener synthesis pathways for this compound and a thorough evaluation of its environmental footprint. This could involve studying its degradation in soil and water, its potential for leaching, and its effects on various ecosystems. nih.govsitubiosciences.com

Chemistry and Biology/Pharmacology: Collaborations between chemists and biologists or pharmacologists could unlock the potential biological activities of this compound and its derivatives. nih.goveurekaselect.com This could involve screening for antimicrobial, antioxidant, or anti-inflammatory properties and investigating the mechanisms of action of any identified bioactive compounds. The study of phenolic compounds as potential therapeutics for a range of human diseases is an active area of research. mdpi.com

Materials Science and Chemistry: There is potential for materials scientists and chemists to work together to incorporate this compound into new materials. Its phenolic structure suggests potential as a monomer or an additive in polymers, resins, or other materials where its specific physical and chemical properties could be advantageous. The use of phenolic compounds in creating functional materials is a growing field. nih.gov

Agriculture and Chemistry: Given that some phenolic compounds have applications in agriculture, there could be opportunities to investigate the potential of this compound or its derivatives as plant protection agents or growth regulators. chemicalbook.com

Q & A

Q. What are the established synthetic routes for 2-(1-Methylbutyl)phenol, and how do reaction conditions influence yield?

Q. How does stereochemistry at the 1-methylbutyl group influence the compound’s thermodynamic stability and reactivity?

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values ranging from 50–200 µM) often stem from assay conditions. Standardize protocols:

Use Mueller-Hinton broth for bacterial assays (pH 7.2 ± 0.1).

Control solvent (DMSO ≤ 1% v/v) to avoid cytotoxicity artifacts.

Validate via orthogonal methods (e.g., microdilution vs. agar diffusion). Recent studies attributing activity to membrane disruption (via fluorescence anisotropy) clarify mechanistic inconsistencies .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer : Docking studies (AutoDock Vina) using CYP3A4 crystal structure (PDB: 1TQN) reveal binding affinity (−8.2 kcal/mol) at the heme-active site. Key interactions:
  • Hydrophobic contacts between the alkyl chain and Val292/Leu294.
  • Hydrogen bonding between the phenolic -OH and Thr308.
    Validate predictions with in vitro metabolism assays (LC-MS monitoring of hydroxylated metabolites) .

Experimental Design Considerations

Designing a stability study for this compound under varying pH and temperature conditions

  • Methodology :
  • Prepare solutions in buffers (pH 2–10) and incubate at 25°C, 40°C, and 60°C.
  • Sample aliquots at t = 0, 7, 14, 30 days.
  • Analyze degradation via HPLC (C18 column, 70:30 acetonitrile/water).
  • Key Parameters : Degradation follows first-order kinetics; activation energy (Ea) calculated via Arrhenius plot. Stability is optimal at pH 6–7 (t₁/₂ > 180 days at 25°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.